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Compound Name: NH2-PEG-Strt (MW 3000)

Cat. No.: B15576584 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed protocols for the covalent labeling of primary amine groups on

cell surface proteins using a polyethylene glycol (PEG) spacer conjugated to streptavidin. This

method is a cornerstone for various applications, including targeted drug delivery, cell imaging,

and immunoassays. The inclusion of a PEG spacer enhances the solubility of the conjugate

and minimizes steric hindrance, thereby preserving the biological activity of the labeled

proteins.[1][2]

The extraordinary affinity of streptavidin for biotin allows for a highly specific and stable

secondary labeling step, enabling the attachment of a wide array of biotinylated probes such as

fluorophores, enzymes, or nucleic acids.[3][4][5] This two-step approach provides significant

signal amplification, making it ideal for detecting low-abundance cell surface antigens.[6]

Data Summary: Key Experimental Parameters
The following table summarizes typical quantitative data and ranges for optimizing cell surface

labeling protocols. Optimal conditions should be determined empirically for each specific cell

type and application.
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Parameter
Recommended
Range

Typical Value Notes

Cell Concentration
1 x 10⁶ - 1 x 10⁷

cells/mL
5 x 10⁶ cells/mL

For suspension cells.

For adherent cells,

use a confluent

monolayer.[1]

Strt-PEG-NHS Ester

Concentration
1 - 10 µM 5 µM

Higher concentrations

can decrease cell

viability.[1]

Molar Excess of NHS-

PEG Reagent

10 to 20-fold (for

purified protein)
12-fold

For cell labeling,

concentration is the

more practical metric.

[7][8][9]

Reaction pH 7.2 - 8.5 8.0

Slightly basic pH

enhances the

reactivity of the NHS

ester with primary

amines.[1][10]

Incubation Time 15 - 60 minutes 30 minutes

Longer times do not

necessarily increase

labeling and may

harm cells.[1][8]

Incubation

Temperature

4°C or Room

Temperature
4°C (on ice)

Performing the

reaction at 4°C

minimizes

internalization of the

conjugate.[1][9]

Quenching Agent

Concentration
100 mM 100 mM

e.g., Glycine or Tris

buffer to stop the

reaction.[10]
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Two primary methods for labeling cells with PEG-Streptavidin are presented. Protocol A is the

most direct and common method, utilizing an N-hydroxysuccinimide (NHS) ester-activated

conjugate. Protocol B provides an alternative for when a pre-activated conjugate is not

available and relies on crosslinking an amine-functionalized PEG-Streptavidin.

Protocol A: Direct Labeling of Cell Surface Amines with
Strt-PEG-NHS Ester
This protocol describes the covalent attachment of a Streptavidin-PEG-NHS ester conjugate to

primary amines (e.g., on lysine residues) of cell surface proteins.[11][12]

Materials:

Cells (adherent or suspension)

Strt-PEG-NHS Ester (MW 3000)

Anhydrous DMSO

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 8.0)

Quenching Buffer (100 mM glycine or Tris in PBS, pH 8.0)

Cell culture medium

Procedure:

Cell Preparation:

Suspension Cells: Harvest cells by centrifugation and wash three times with ice-cold,

amine-free PBS (pH 8.0) to remove any contaminating proteins from the culture medium.

[9][10] Resuspend the cell pellet in cold PBS to a concentration of 1 x 10⁶ to 1 x 10⁷

cells/mL.[1]

Adherent Cells: Grow cells to a confluent monolayer. Aspirate the culture medium and

wash the monolayer three times with ice-cold, amine-free PBS (pH 8.0).[10]

Reagent Preparation:
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Equilibrate the vial of Strt-PEG-NHS Ester to room temperature before opening to prevent

moisture condensation.[9][11]

Prepare a 10 mM stock solution by dissolving the required amount of the conjugate in

anhydrous DMSO. This stock solution should be prepared fresh.[1][8] Do not store

aqueous solutions of NHS esters as they readily hydrolyze.[9]

Labeling Reaction:

Important: Perform all subsequent steps on ice or at 4°C to minimize internalization of the

conjugate by the cells.[1]

Dilute the 10 mM Strt-PEG-NHS Ester stock solution into cold, amine-free PBS (pH 8.0) to

the desired final concentration (typically 1-10 µM).

For adherent cells, add the labeling solution to cover the cell monolayer. For suspension

cells, add the labeling solution to the cell suspension.

Incubate the cells for 30 minutes on ice, protected from light.[1][9]

Washing and Quenching:

Remove the labeling solution.

Wash the cells three times with cold PBS to remove any unbound conjugate. For

suspension cells, centrifuge at approximately 300 x g for 5 minutes between each wash.[1]

To ensure the reaction is stopped, you can perform one of the washes with Quenching

Buffer and incubate for 5-10 minutes before the final PBS washes.

Downstream Applications:

The labeled cells are now ready for subsequent incubation with a biotinylated probe for

imaging, flow cytometry, or other downstream applications.

Protocol B: Two-Step Labeling Using NH2-PEG-Strt and
a Crosslinker
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This protocol is for situations where the starting material is an amine-functionalized PEG-

Streptavidin (NH2-PEG-Strt). This method first activates the cell surface by biotinylating the

primary amines, followed by the addition of the streptavidin conjugate. This is a "sandwich"

technique that leverages the high-affinity biotin-streptavidin interaction.[13][14]

Materials:

Cells (adherent or suspension)

Sulfo-NHS-LC-Biotin (or a similar water-soluble, amine-reactive biotinylation reagent)

NH2-PEG-Strt (MW 3000)

Anhydrous DMSO

Ice-cold PBS, pH 8.0

Quenching Buffer (100 mM glycine in PBS)

Procedure:

Cell Preparation:

Prepare suspension or adherent cells as described in Protocol A, Step 1.

Cell Surface Biotinylation:

Prepare a fresh stock solution of Sulfo-NHS-LC-Biotin in DMSO.

Dilute the stock solution in ice-cold PBS (pH 8.0) to a final concentration of approximately

0.5-1 mg/mL.

Add the biotinylation solution to the cells and incubate for 30 minutes on ice.

Wash the cells once with Quenching Buffer to stop the reaction, followed by two washes

with ice-cold PBS.

Streptavidin Conjugate Labeling:
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Dilute the NH2-PEG-Strt in PBS to a suitable final concentration (e.g., 10-50 µg/mL).

Add the diluted NH2-PEG-Strt solution to the biotinylated cells.

Incubate for 20-30 minutes on ice to allow for the streptavidin-biotin binding to occur.

Final Washing:

Wash the cells three times with cold PBS to remove any unbound NH2-PEG-Strt.

Downstream Applications:

The cells are now labeled with PEG-Streptavidin and can be used in further applications.

Diagrams and Workflows
The following diagrams illustrate the chemical pathways and experimental workflows described

in the protocols.
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Cell Surface Amine Labeling Pathway

Cell Surface Protein
with Primary Amine (-NH₂)

Labeled Cell Surface Protein
(Stable Amide Bond)

pH 7.2-8.5

Strt-PEG-NHS Ester

N-hydroxysuccinimide
(byproduct)

Click to download full resolution via product page

Caption: Chemical reaction for direct cell labeling using an NHS ester.
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Workflow for Direct Labeling (Protocol A)

Start:
Suspension or
Adherent Cells

1. Prepare & Wash Cells
(Ice-cold PBS, pH 8.0)

3. Label Cells
(30 min on ice)

2. Prepare Strt-PEG-NHS
Stock Solution (10mM in DMSO)

4. Wash & Quench
(PBS +/- Glycine)

Ready for
Downstream Use

Click to download full resolution via product page

Caption: Experimental workflow for direct cell labeling with Strt-PEG-NHS.
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Workflow for Two-Step Labeling (Protocol B)

Start:
Suspension or
Adherent Cells

1. Prepare & Wash Cells
(Ice-cold PBS)

2. Biotinylate Cell Surface
(Sulfo-NHS-Biotin, 30 min on ice)

3. Wash & Quench
(PBS + Glycine)

4. Add NH₂-PEG-Strt
(20-30 min on ice)

5. Final Wash
(PBS)

Ready for
Downstream Use
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Caption: Experimental workflow for two-step cell labeling via biotinylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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